1-Methyl-d3-3-phenylpiperazine
Description
Significance of Deuterated Chemical Entities in Research Methodologies
The use of deuterated compounds is a cornerstone of modern analytical chemistry, especially in techniques involving mass spectrometry. texilajournal.comclearsynth.com The primary advantage of deuterium (B1214612) substitution lies in the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and breaks more slowly than the corresponding carbon-hydrogen (C-H) bond. acs.org This property can significantly alter the metabolic rate of a compound. cdnsciencepub.com
In research methodologies, deuterated compounds like 1-Methyl-d3-3-phenylpiperazine serve several critical functions:
Internal Standards in Bioanalysis: In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated analogs of the analyte are considered the gold standard for internal standards. aptochem.com Because they are chemically almost identical to the non-deuterated compound, they exhibit similar extraction recovery, ionization response, and chromatographic retention times. aptochem.com This co-elution allows for precise correction of variations during sample preparation and analysis, leading to more accurate and robust results. texilajournal.com
Metabolic Probes: The altered metabolic stability of deuterated compounds can be exploited to study metabolic pathways. cdnsciencepub.com By comparing the metabolism of a deuterated drug with its non-deuterated counterpart, researchers can identify the sites of metabolic attack and the enzymes involved, such as the cytochrome P450 system. cdnsciencepub.com
Improving Pharmacokinetic Profiles: Strategic deuteration of a drug molecule can slow down its metabolism, leading to a longer half-life and increased exposure in the body. This can potentially lead to improved efficacy and a better safety profile by reducing the formation of toxic metabolites. The first FDA-approved deuterated drug, deutetrabenazine, is a prime example of this application, offering a more favorable dosing regimen compared to its non-deuterated precursor, tetrabenazine. acs.org
Overview of this compound within the Phenylpiperazine Chemical Class
This compound belongs to the phenylpiperazine class of compounds, which are characterized by a piperazine (B1678402) ring attached to a phenyl group. wikipedia.org This chemical scaffold is of significant interest in medicinal chemistry due to its versatile biological activities. tandfonline.comresearchgate.net Phenylpiperazine derivatives are known to interact with a variety of receptors in the central nervous system (CNS), including serotonergic, dopaminergic, and adrenergic receptors. tandfonline.comisaacpub.org
The parent compound, 1-methyl-3-phenylpiperazine (B26559), is a key intermediate in the synthesis of the antidepressant drug mirtazapine. google.comgoogle.com As a deuterated version, this compound is primarily used as a reference material and internal standard in forensic and research laboratories for the accurate quantification of 1-methyl-3-phenylpiperazine and its metabolites. pharmaffiliates.com
The table below provides an overview of the key properties of this compound.
| Property | Value |
| Chemical Formula | C₁₁H₁₃D₃N₂ |
| Molecular Weight | Approx. 179.28 g/mol |
| Parent Compound | 1-Methyl-3-phenylpiperazine |
| Key Feature | Deuterium-labeled methyl group |
| Primary Application | Internal standard in mass spectrometry |
Historical Context of Piperazine Derivatives in Chemical and Biological Investigations
The history of piperazine and its derivatives is rich and varied. Initially, piperazine itself was used as a solvent for uric acid and later gained prominence as an anthelmintic agent in the 1950s for treating parasitic worm infections. wikipedia.orgdrugbank.com Its mode of action involves paralyzing the parasites, allowing them to be expelled from the host's body. drugbank.com
Over the decades, the simple piperazine ring has proven to be a remarkably versatile scaffold in drug discovery. tandfonline.comresearchgate.net By modifying the piperazine core with different chemical groups, medicinal chemists have developed a wide array of drugs with diverse therapeutic applications. wikipedia.org Many notable drugs across various therapeutic areas contain a piperazine moiety. wikipedia.orgthieme-connect.com
The phenylpiperazine subclass, in particular, has been extensively explored for its effects on the central nervous system. tandfonline.comisaacpub.org This has led to the development of numerous compounds investigated for their potential as antipsychotics, antidepressants, anxiolytics, and other psychotherapeutic agents. tandfonline.comnih.gov The ability of some N-phenylpiperazine derivatives to cross the blood-brain barrier has made them particularly attractive for targeting CNS disorders. isaacpub.org
The development and study of phenylpiperazine derivatives have been greatly aided by advanced analytical techniques. High-performance liquid chromatography (HPLC) methods have been developed for the quantification of these compounds in biological samples like rat plasma, which is crucial for pharmacokinetic studies. scielo.brnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
3-phenyl-1-(trideuteriomethyl)piperazine |
InChI |
InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/i1D3 |
InChI Key |
IRMBVBDXXYXPEW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCNC(C1)C2=CC=CC=C2 |
Canonical SMILES |
CN1CCNC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Pathways and Isotopic Labeling Strategies for 1 Methyl D3 3 Phenylpiperazine
De Novo Synthesis Approaches to the Phenylpiperazine Core with Deuteration
The creation of the core phenylpiperazine structure is a foundational step that can be strategically combined with deuteration techniques. Several synthetic routes to the parent compound, 1-methyl-3-phenylpiperazine (B26559), have been reported, each with its own set of advantages and challenges regarding yield, selectivity, and scalability. sphinxsai.comarkat-usa.orgumich.edu Adapting these methods for the introduction of a deuterium-labeled methyl group requires careful consideration of reaction conditions and reagent choice.
Multi-step Reaction Sequences for Deuterated Methyl Incorporation
A common strategy for synthesizing 1-alkyl-3-phenylpiperazines involves a multi-step sequence that can be adapted for deuterium (B1214612) labeling. arkat-usa.orgresearchgate.net One such pathway begins with the protection of 3-phenylpiperazin-2-one, followed by alkylation and subsequent reduction. arkat-usa.orgumich.edu
A representative synthetic sequence is outlined below:
Protection: The synthesis can start from 3-phenylpiperazin-2-one, where the secondary amine at the 4-position is protected. A common protecting group is the benzyl (B1604629) group, introduced using benzyl chloride. arkat-usa.orgresearchgate.net Another option is the use of a tert-butyloxycarbonyl (Boc) group. arkat-usa.orgresearchgate.net
Deuterated Methylation: The crucial isotopic labeling step involves the N-alkylation of the protected piperazinone at the 1-position using a deuterated methyl source. Reagents such as deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate (B86663) ((CD3)2SO4) are frequently employed in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). nih.gov
Reduction: The amide functionality of the resulting 4-protected-1-(methyl-d3)-2-oxo-3-phenylpiperazine is then reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically used in a solvent such as tetrahydrofuran (B95107) (THF) under reflux conditions. sphinxsai.comarkat-usa.orggoogle.com
Deprotection: The final step is the removal of the protecting group from the 4-position. If a benzyl group was used, it can be cleaved via catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd-C) catalyst in a solvent mixture like methanol (B129727) and acetic acid. arkat-usa.orgresearchgate.netgoogle.com For a Boc group, acidic conditions, such as treatment with 6N hydrochloric acid, are effective. arkat-usa.orgresearchgate.net
Selective Protection and Deprotection Strategies in Synthesis
The use of protecting groups is essential for achieving selectivity in the synthesis of 1-Methyl-d3-3-phenylpiperazine. sphinxsai.comarkat-usa.orgresearchgate.net Without protection of the N4-amine, methylation can occur at both nitrogen atoms, leading to the formation of the undesired 1,4-dimethylpiperazine (B91421) byproduct and significantly reducing the yield of the target compound. sphinxsai.comarkat-usa.org
Common protecting groups and their deprotection conditions are summarized in the table below:
| Protecting Group | Reagents for Protection | Reagents for Deprotection | Reference |
| Benzyl (Bn) | Benzyl chloride (C6H5CH2Cl), NaHCO3, DMF | H2, Pd-C, CH3OH, CH3COOH | arkat-usa.orgresearchgate.net |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) ((Boc)2O), (C2H5)3N, CH2Cl2 | 6N HCl | arkat-usa.orgresearchgate.net |
Evaluation of Reaction Selectivity and Byproduct Formation
A significant challenge in the synthesis of 1-methyl-3-phenylpiperazine and its deuterated analogue is controlling the selectivity of the methylation step. sphinxsai.com Direct methylation of 2-phenylpiperazine (B1584378) is often unselective and results in a mixture of products, including the desired 1-methyl-3-phenylpiperazine, the starting material, and the unwanted 1,4-dimethylpiperazine. sphinxsai.comarkat-usa.org This lack of selectivity leads to low yields and complicates the purification process. sphinxsai.com
Similarly, another reported route starting from N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine can lead to the formation of the isomeric byproduct 1-methyl-2-phenylpiperazine (B3023066) due to non-selective cyclization. sphinxsai.comumich.edu
Isotopic Enrichment Techniques for d3-Methyl Group Incorporation
The successful synthesis of this compound hinges on the efficient and selective incorporation of the trideuteromethyl (d3-methyl) group. This requires careful selection of deuterium sources and an understanding of the reaction mechanisms involved.
Deuterium Source Materials and Reagents
A variety of deuterated reagents are available for introducing the d3-methyl group. The choice of reagent often depends on factors such as cost, availability, reactivity, and compatibility with the substrate and reaction conditions.
Commonly used d3-methylating agents include:
| Deuterium Source Reagent | Chemical Formula | Notes | Reference |
| Deuterated Methyl Iodide | CD3I | A highly reactive and widely used electrophilic methylating agent. nih.gov | nih.gov |
| Deuterated Dimethyl Sulfate | (CD3)2SO4 | A powerful and cost-effective methylating agent, though it is highly toxic. nih.gov | nih.gov |
| Deuterated Methanol | CD3OD | Can be used as a deuterium source, often requiring activation to a better leaving group. | |
| 5-(methyl-d3)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate | C13H8D3F3O3S2 | A stable, non-volatile, and selective d3-methylating agent inspired by S-adenosylmethionine (SAM). nih.gov | nih.gov |
While reagents like CD3I and (CD3)2SO4 are effective, they can be volatile and toxic. nih.gov More recent developments have focused on creating safer and more selective d3-methylating agents. nih.gov For instance, deuterated alkyl sulfonium (B1226848) and phosphonium (B103445) salts have been developed as valuable reagents for introducing deuterated alkyl groups. chinesechemsoc.org An alternative approach involves using inexpensive and abundant deuterium oxide (D2O) as the ultimate deuterium source to prepare these specialized reagents, which can be more cost-effective for large-scale synthesis. researchgate.netau.dk
Mechanistic Considerations of Deuteration in Synthesis
The incorporation of the d3-methyl group typically proceeds via a nucleophilic substitution reaction (SN2 mechanism). In the context of synthesizing this compound from a protected piperazinone intermediate, the nitrogen atom at the 1-position acts as the nucleophile. arkat-usa.orgresearchgate.net
The general mechanism is as follows:
Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the amide nitrogen at the N1 position of the protected 2-oxo-3-phenylpiperazine. This generates a nucleophilic amide anion.
Nucleophilic Attack: The amide anion then attacks the electrophilic carbon of the d3-methylating agent (e.g., CD3I).
Displacement: The nucleophile displaces the leaving group (e.g., iodide), forming a new carbon-nitrogen bond and resulting in the incorporation of the d3-methyl group.
The efficiency and selectivity of this deuteration step are critical. The choice of base and solvent can significantly influence the reaction rate and the potential for side reactions. The use of a polar aprotic solvent like DMF helps to solvate the cation of the base and enhances the nucleophilicity of the amide anion. arkat-usa.orgresearchgate.net The kinetic isotope effect (KIE) for the C-D bond cleavage is not a factor in this step as the C-D bonds are being formed, not broken. However, ensuring high isotopic enrichment (typically >98% D) in the final product requires the use of a d3-methylating agent with very high deuterium content.
Comparison of Synthetic Yields and Methodological Efficiency
Method 1: Direct Methylation of 2-Phenylpiperazine
This approach involves the direct methylation of the 2-phenylpiperazine core. To produce the d3-analog, a deuterated methylating agent such as methyl-d3 iodide would be used in the presence of a base. google.com However, this method is known for its significant drawbacks.
Efficiency and Selectivity: The primary issue with this pathway is the lack of selectivity. The piperazine (B1678402) ring has two nitrogen atoms that can be methylated. This leads to a mixture of products, including the desired 1-methyl-3-phenylpiperazine, the unreacted starting material, the isomeric 1-methyl-2-phenylpiperazine, and the double-methylated by-product 1,4-dimethyl-2-phenylpiperazine. sphinxsai.comumich.edu
Method 2: Synthesis via N-Protected Intermediates
To overcome the selectivity issues of direct methylation, multi-step strategies involving nitrogen protection are frequently employed. A common approach begins with the protection of the nitrogen at the 4-position of the piperazine ring, often with a benzyl group. google.comumich.edugoogle.comresearchgate.net
The general sequence is as follows:
Protection: 2-Oxo-3-phenylpiperazine is protected, for example, by reacting it with benzyl chloride to form 4-benzyl-2-oxo-3-phenylpiperazine. researchgate.net
Methylation: The remaining nitrogen at the 1-position is then methylated. For the d3-analog, this step uses a deuterated reagent like methyl-d3 iodide in the presence of a base such as sodium hydride. google.comgoogle.com This step is highly selective due to the protection of the other nitrogen.
Reduction: The amide (oxo) group is reduced, typically using a powerful reducing agent like lithium aluminium hydride (LiAlH4). google.comgoogle.com
Deprotection: The protecting group (e.g., benzyl) is removed via catalytic hydrogenation using a palladium-on-carbon catalyst to yield the final, highly pure product. google.comgoogle.com
This method is considered industrially advantageous as it avoids the formation of problematic isomeric impurities. google.com Research has demonstrated that this pathway can produce 1-methyl-3-phenylpiperazine with very high purity. google.com
Method 3: Novel Three-Step Synthesis from Benzaldehyde
A more recent, efficient three-step synthesis has been developed, which also allows for the specific introduction of the methyl group. sphinxsai.com The pathway involves:
Imine Formation: Benzaldehyde is condensed with 2-chloroethylamine (B1212225) to form an imine tautomer. sphinxsai.com
Cyclization: The intermediate is then cyclized with a substituted haloamine. To create the d3-analog, 1-chloro-N-(methyl-d3)methanamine would be used here. This forms a tetrahydropyrazine (B3061110) derivative. sphinxsai.com
Reduction: The final step is a reduction of the cyclized intermediate, for instance with sodium borohydride, to yield the target piperazine. sphinxsai.com
This method is reported to be highly efficient, avoiding the harsh reagents of other methods and resulting in excellent purity of the final product. sphinxsai.com
Comparative Data on Synthetic Pathways
The following table summarizes the key aspects of the different synthetic methodologies for the parent compound, which directly inform the efficiency of producing the d3-labeled analog.
| Method | Key Reagents for d3-Labeling | Reported Purity | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Methylation of 2-Phenylpiperazine | Methyl-d3 Iodide (CD3I) | Low (due to by-products) | Fewer synthetic steps | Poor selectivity, low yield, difficult purification sphinxsai.comumich.edu |
| Synthesis via N-Protected Intermediates | Methyl-d3 Iodide (CD3I) | 99.7% (by HPLC) google.com | High selectivity and purity, avoids isomeric impurities google.comgoogle.com | Multi-step process, uses strong reducing agents google.comgoogle.com |
| Novel Three-Step Synthesis | 1-chloro-N-(methyl-d3)methanamine | 99.9% (by HPLC) sphinxsai.com | High efficiency, high purity, avoids harsh reagents sphinxsai.com | Relies on specific, potentially less common starting materials |
Sophisticated Analytical Applications of 1 Methyl D3 3 Phenylpiperazine As a Stable Isotope Labeled Internal Standard
Role in Quantitative Bioanalytical Method Development
In the development of methods to quantify drugs and their metabolites in biological samples, SIL-IS like 1-Methyl-d3-3-phenylpiperazine are considered the gold standard. Their purpose is to compensate for variations that can occur during sample preparation and analysis, thereby ensuring the accuracy and reliability of the results.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and identifying compounds in a mixture. In LC-MS methods, a SIL-IS is added to samples at a known concentration before processing. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes during the chromatography phase. researchgate.net In the mass spectrometer, although they arrive at the detector at the same time, they are distinguished by their different masses.
The use of deuterated analogs as internal standards in LC-MS analysis of piperazine (B1678402) derivatives has been shown to provide the highest level of confidence in results. researchgate.netmdpi.com By measuring the ratio of the analyte's signal intensity to that of the known concentration of this compound, analysts can accurately calculate the concentration of the target analyte, effectively correcting for any loss during extraction or fluctuations in instrument response. researchgate.net
Table 1: Example LC-MS/MS Parameters for Piperazine Analysis Using a SIL-IS
| Parameter | Setting |
|---|---|
| Chromatography | Reversed-Phase Liquid Chromatography |
| Column | C18 or similar (e.g., T3) nih.gov |
| Mobile Phase | Gradient of aqueous ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) with formic acid hpst.cz |
| Flow Rate | 0.5 mL/min hpst.cz |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) mdpi.com |
| Internal Standard | Stable Isotope-Labeled (e.g., this compound) |
This table presents typical parameters for the analysis of piperazine derivatives, where a SIL-IS like this compound would be essential for quantification.
Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique in analytical toxicology. For many polar compounds like piperazine derivatives, a chemical modification step known as derivatization is often required to increase their volatility and thermal stability, making them suitable for GC analysis. mdpi.com
When using this compound as an internal standard in a GC-MS method, it is subjected to the same derivatization procedure as the target analyte. This is a critical advantage, as it allows the SIL-IS to control for variations in the efficiency and completeness of the derivatization reaction. Any inconsistency in this step will affect both the analyte and the internal standard equally, meaning the ratio between them remains constant and the quantification remains accurate. While GC-MS is a well-established technique, LC-MS is often preferred for piperazine analysis to avoid the need for derivatization. mdpi.comresearchgate.net
Biological samples such as blood, urine, and hair are considered complex matrices because they contain numerous endogenous substances that can interfere with the analysis. nih.gov A significant challenge in bioanalysis is the "matrix effect," where these co-eluting substances can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate and irreproducible results. nih.gov
The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects. researchgate.netnih.gov Since this compound co-elutes with the analyte and has the same chemical behavior, it is subject to the exact same ionization suppression or enhancement. researchgate.net By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix is effectively canceled out. This ensures that the method is precise, reproducible, and provides reliable quantitative data across different samples and analytical runs. researchgate.netnih.gov
Integration into Forensic and Toxicological Analytical Panels
Piperazine derivatives are often included in analytical panels for designer drugs and substances of abuse. The structural similarity among these compounds presents a significant analytical challenge, requiring methods that can correctly identify and quantify them without ambiguity. researchgate.netresearchgate.net
In forensic and clinical toxicology, speed and reliability are paramount. There is a continuous need to develop rapid and targeted methods to screen for an ever-growing list of new psychoactive substances (NPS), including various piperazine derivatives. researchgate.netmdpi.com LC-MS/MS methods, particularly those using Multiple Reaction Monitoring (MRM), are ideal for this purpose as they offer high selectivity and sensitivity. mdpi.comhpst.cz
The integration of this compound into these methods is crucial. It acts as an internal benchmark, allowing for confident identification based on both retention time and a stable analyte-to-internal standard ratio. This ensures that the detection is not a false positive and that the quantification is accurate, which is essential for forensic evidence or clinical diagnosis. mdpi.com The use of SIL internal standards provides the highest level of confidence in the analytical results for piperazine designer drugs. mdpi.comresearchgate.net
Before an analytical method can be used for routine analysis, it must undergo a rigorous validation process to prove it is fit for purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov
This compound plays a fundamental role in this process. A fixed concentration of the internal standard is added to every sample, including the calibration standards, quality control (QC) samples, and the unknown specimens. hpst.cz A calibration curve is then generated by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. This approach typically results in excellent linearity (with correlation coefficients, R², greater than 0.99). nih.govresearchgate.net The use of the SIL-IS in QC samples also allows for the assessment of the method's accuracy and precision over time, ensuring the long-term reliability of the assay. researchgate.net
Table 2: Typical Method Validation Parameters for Piperazine Analysis Using a SIL-IS
| Validation Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | nih.govresearchgate.net |
| Accuracy | Within ±15% of nominal value | researchgate.net |
| Precision (RSD) | < 15% | researchgate.net |
| Limit of Quantification (LOQ) | 1–10 ng/mL | hpst.cz |
| Recovery | Consistent, reproducible, and precise | nih.govresearchgate.net |
This table summarizes common validation metrics for bioanalytical methods, which are reliably achieved through the proper use of a stable isotope-labeled internal standard.
Methodologies for Analytical Confirmation and Quantification
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis, particularly when using highly sensitive and specific techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The compound this compound serves as an ideal internal standard for the accurate quantification of its non-labeled counterpart, 1-Methyl-3-phenylpiperazine (B26559). The key advantage of a SIL-IS is its near-identical chemical and physical properties to the analyte of interest. researchgate.netscispace.com This ensures that any variations during sample preparation, chromatography, and ionization are mirrored by the internal standard, allowing for highly accurate and precise quantification. lcms.cz
Methodologies for the analytical confirmation and quantification of 1-Methyl-3-phenylpiperazine using this compound as an internal standard typically involve sample extraction, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The initial step in the analysis of biological samples (e.g., plasma, urine, or tissue homogenates) is the extraction of the analyte and the internal standard from the complex matrix. Common techniques for piperazine derivatives include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.comnih.gov For instance, a typical PPT method might involve the addition of cold acetonitrile to the biological sample, which has been spiked with a known concentration of this compound. mdpi.com Following vortexing and centrifugation to pellet the precipitated proteins, the supernatant is separated and can be evaporated and reconstituted in the mobile phase for injection into the LC-MS/MS system. mdpi.comnih.gov
Chromatographic Separation
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate the analyte from other endogenous components of the sample matrix before detection. wikipedia.org The separation of phenylpiperazine isomers can be challenging, often requiring careful optimization of chromatographic conditions. nih.gov For 1-Methyl-3-phenylpiperazine and its deuterated internal standard, a reversed-phase column, such as a C18 or a phenyl-hexyl column, is typically effective.
A gradient elution method is commonly used to achieve good peak shape and resolution. The mobile phase often consists of a mixture of an aqueous component (e.g., water with a small percentage of formic acid or an ammonium formate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). bu.edumdpi.com The near-identical chemical properties of 1-Methyl-3-phenylpiperazine and this compound cause them to co-elute or have very similar retention times, which is a critical feature for accurate quantification using this technique. researchgate.net
Interactive Data Table: Representative Chromatographic Conditions
| Parameter | Value | Justification |
| Chromatography System | UHPLC | Provides higher resolution and faster analysis times compared to traditional HPLC. lcms.cz |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 2.6 µm) | Commonly used for the separation of piperazine derivatives, offering good retention and selectivity. mdpi.com |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive-ion electrospray ionization. bu.edu |
| Mobile Phase B | Acetonitrile/Methanol | Common organic solvents used for gradient elution of small molecules. bu.edumdpi.com |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical UHPLC columns of this dimension. mdpi.com |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. mdpi.com |
| Injection Volume | 5 - 10 µL | Standard volume for injecting extracted samples onto an LC-MS/MS system. |
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) is the detection method of choice due to its high selectivity and sensitivity. The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com In positive electrospray ionization (ESI+), the analyte and internal standard are protonated to form precursor ions, [M+H]⁺.
For 1-Methyl-3-phenylpiperazine (MW ≈ 176.26), the precursor ion would be m/z 177.2. researchgate.netsigmaaldrich.com For this compound (MW ≈ 179.28), the precursor ion would be m/z 180.3. These precursor ions are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The fragmentation of the piperazine ring leads to characteristic product ions. researchgate.netnih.gov The transition from the precursor ion to the most abundant, specific product ion is used for quantification (quantifier), while a second transition is monitored for confirmation (qualifier).
Interactive Data Table: Proposed MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| 1-Methyl-3-phenylpiperazine | 177.2 | 104.1 | 58.1 | (Not specified) |
| This compound (IS) | 180.3 | 104.1 | 61.1 | (Not specified) |
Note: The product ions for the analyte are based on reported characteristic fragments. researchgate.net The product ions for the internal standard are predicted based on the fragmentation of the non-deuterated compound, where the d3-methyl group may or may not be part of the fragment. The collision energy would be optimized empirically for maximum signal intensity.
Method Validation
A bioanalytical method using this compound must be fully validated according to regulatory guidelines. This validation ensures the reliability of the obtained concentration data. Key validation parameters include:
Linearity: The method should demonstrate a linear relationship between the concentration and the instrument response over a defined range. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A coefficient of determination (R²) greater than 0.99 is typically required. nih.gov
Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.net
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Accuracy should be within ±15% (±20% for LLOQ) of the nominal value, and precision (expressed as relative standard deviation, RSD) should not exceed 15% (20% for LLOQ). nih.gov
Selectivity and Matrix Effects: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Matrix effects, such as ion suppression or enhancement, are evaluated to ensure they are compensated for by the SIL-IS. researchgate.net
Stability: The stability of the analyte in the biological matrix is tested under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
By adhering to these rigorous methodologies, the use of this compound as an internal standard enables the generation of high-quality, reliable quantitative data for its non-labeled analog in complex biological matrices.
Strategic Utility in Preclinical Pharmacological and Mechanistic Research
Application in Receptor Binding Studies of Phenylpiperazine Ligands
Phenylpiperazine derivatives are a prominent class of compounds investigated for their interactions with various neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. The use of stable isotope-labeled versions like 1-Methyl-d3-3-phenylpiperazine is instrumental in refining these studies.
The dopamine D3 receptor is a key therapeutic target for several neurological and psychiatric conditions. frontiersin.org Phenylpiperazine-based ligands have been extensively developed to achieve high affinity and selectivity for the D3 receptor over the highly homologous D2 receptor. mdpi.comnih.govresearchgate.net Achieving D3 selectivity is a significant challenge in medicinal chemistry, and bitopic ligands—molecules that engage both the primary orthosteric binding site and a secondary, allosteric site—have emerged as a successful strategy. mdpi.comresearchgate.net Many such compounds feature a phenylpiperazine moiety as the core pharmacophore that binds to the orthosteric site. acs.org
Research has identified numerous N-phenylpiperazine analogs with high affinity for the human D3 receptor, often in the subnanomolar range, and significant selectivity over the D2 subtype. mdpi.comnih.govacs.org For instance, certain arylamide phenylpiperazine derivatives demonstrate over 100-fold selectivity for the D3 receptor. nih.govacs.org The N-methyl group can be a critical determinant of this binding profile; however, it is also susceptible to metabolic N-demethylation. By using this compound, researchers can inhibit this metabolic pathway, thereby isolating and accurately measuring the D3 receptor affinity and selectivity of the intact parent compound in preclinical models. mdpi.com This helps to clarify whether the observed pharmacological activity is attributable to the compound itself or its demethylated metabolite.
Table 1: Binding Affinities of Representative Phenylpiperazine Analogs at Dopamine D2 and D3 Receptors
This table presents data for illustrative phenylpiperazine compounds to show typical affinity and selectivity profiles investigated in preclinical studies.
Compound D3 Receptor Ki (nM) D2 Receptor Ki (nM) Selectivity (D2 Ki / D3 Ki) Reference Compound 16 (Indolylamide analog) 0.12 >12 >100 nih.gov Compound 8 (2,3-dichlorophenylpiperazine analog) 0.7 39 56 LS-3-134 0.17 >27.7 >150 frontiersin.org Compound 6a (Fluorinated N-phenylpiperazine analog) 1.4 700 ~500 researchgate.net
Competitive radioligand binding assays using cell lines expressing human D2 receptors are routinely performed to determine the binding affinity (Ki) of new phenylpiperazine analogs. mdpi.comnih.gov The ratio of affinities (Ki D2 / Ki D3) is a key measure of selectivity. acs.org As with D3 receptor studies, the use of this compound allows for the decoupling of the parent compound's D2 affinity from that of its potential metabolites. This is vital for establishing a clear structure-activity relationship and for the rational design of compounds with a desired D2/D3 selectivity ratio.
Phenylpiperazine ligands often exhibit cross-reactivity with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. mdpi.comnih.gov This interaction can be an undesirable off-target effect or a beneficial component of a multi-target drug profile, as seen in some atypical antipsychotics where combined D2/5-HT1A activity is thought to improve efficacy against negative symptoms of schizophrenia. frontiersin.orgnih.gov
Preclinical evaluation of novel phenylpiperazine derivatives therefore includes screening against a panel of serotonin receptors to build a comprehensive pharmacological profile. mdpi.comresearchgate.net For example, some D3-selective phenylpiperazine benzamides have been assessed for their binding at human 5-HT1A receptors. mdpi.comnih.gov The strategic use of this compound in these studies ensures that the observed serotonin receptor binding properties can be confidently attributed to the parent molecule, providing clarity for mechanistic and structure-activity relationship analyses.
Table 2: Serotonin Receptor Binding Data for Select Phenylpiperazine Analogs
This table provides examples of serotonin receptor affinities for phenylpiperazine compounds evaluated in research settings.
Compound Receptor Target Binding Affinity Ki (nM) Reference Compound 7a 5-HT1A 14.3 [1, 20] Compound 3a 5-HT1A 67.8 F15063 h5-HT1A 8.37 (pKi) Compound 26 (Naphthylhydantoin derivative) 5-HT6 87
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. nih.gov These experiments typically involve incubating a radiolabeled ligand that is known to bind to the receptor with a biological preparation, such as membranes from cells stably expressing the receptor of interest (e.g., HEK-293 cells). mdpi.comnih.gov The affinity of a test compound is then measured by its ability to compete with and displace the radioligand. nih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity constant (Ki).
While this compound is not radioactive, it plays a crucial role in modern analytical techniques that complement or replace radioligand assays. As a stable isotope-labeled internal standard, it is invaluable for liquid chromatography-mass spectrometry (LC-MS) methods. mdpi.com These methods can be used to accurately quantify the concentration of the non-deuterated drug in the assay medium, ensuring the precision of the derived binding constants. Furthermore, LC-MS-based techniques can be used directly for binding assays, where the displacement of a non-labeled ligand is quantified, thus avoiding the need for radioactive materials altogether.
Role in Structure-Activity Relationship (SAR) Investigations of Phenylpiperazine Derivatives
SAR studies are the cornerstone of medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. nih.govmdpi.com These investigations guide the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties.
For phenylpiperazine derivatives, SAR investigations involve the systematic modification of various structural components, including substituents on the phenyl ring, alterations to the piperazine (B1678402) core, and changes to the linker or terminal moieties in more complex bitopic ligands. researchgate.netacs.org The goal is to develop analogs with a specific, tailored efficacy profile—for instance, a D3-selective partial agonist or a D2/D3 antagonist. acs.orgnih.gov
The use of this compound represents a sophisticated SAR strategy. By comparing the pharmacological and metabolic profiles of the deuterated compound with its non-deuterated counterpart, researchers can precisely probe the functional and metabolic significance of the N-methyl group. This information is critical for designing next-generation analogs. If the N-methyl group is found to be essential for high-affinity binding but is also a primary site of metabolic inactivation, future designs might focus on replacing it with a bioisostere that retains the desired interactions but is resistant to metabolism. This approach helps in the development of compounds with optimized efficacy and a more predictable in vivo duration of action.
Strategic Utility of this compound in Preclinical Research
The deuterated analog, this compound, serves as a critical tool in the preclinical pharmacological and mechanistic investigation of its non-deuterated counterpart, 1-methyl-3-phenylpiperazine (B26559), and related phenylpiperazine compounds. Its primary utility lies in its application as an internal standard for quantitative analyses, leveraging the near-identical physicochemical properties to the parent compound, yet distinguishable by its higher mass due to the presence of deuterium (B1214612) atoms. This distinction is paramount for accurate quantification in complex biological matrices using mass spectrometry-based methods.
Elucidation of Orthosteric and Secondary Binding Site Interactions
The investigation of how a ligand interacts with its primary (orthosteric) binding site and potentially with secondary (allosteric) sites on a receptor is fundamental to understanding its pharmacological profile. While direct binding studies with this compound are not its primary purpose, its role as an internal standard is indispensable in assays designed to probe these interactions for its non-deuterated analog.
In competitive binding assays, for instance, researchers aim to determine the affinity of a test compound (e.g., 1-methyl-3-phenylpiperazine) by measuring its ability to displace a radiolabeled ligand from a receptor. The accurate quantification of the test compound at equilibrium is crucial for the calculation of inhibition constants (Ki). The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the assay samples ensures that the determined concentrations of the non-deuterated compound are precise, correcting for any variability in sample processing and analysis.
The following table illustrates the type of data generated in a hypothetical competitive binding assay for 1-methyl-3-phenylpiperazine at a specific receptor, where this compound would be used as an internal standard for quantification.
| Concentration of 1-methyl-3-phenylpiperazine (nM) | Specific Binding of Radioligand (%) |
| 0.1 | 98.2 |
| 1 | 85.5 |
| 10 | 50.3 |
| 100 | 15.8 |
| 1000 | 2.1 |
This table represents hypothetical data from a competitive binding experiment. The precise quantification of each concentration of the unlabeled ligand, 1-methyl-3-phenylpiperazine, would be confirmed using this compound as an internal standard in an LC-MS/MS analysis.
Preclinical in vitro and in vivo Studies of Related Compounds Where Quantification is Essential
The value of this compound extends to a variety of preclinical studies where the accurate measurement of the concentration of its parent compound or structurally similar phenylpiperazine derivatives is paramount.
Use in Cellular Assays (e.g., Adenylyl Cyclase Inhibition, Beta-Arrestin Recruitment)
Functional cellular assays are critical for characterizing the downstream signaling pathways activated or inhibited by a compound. For G protein-coupled receptors (GPCRs), common assays include measuring the modulation of adenylyl cyclase activity (leading to changes in cyclic AMP levels) and the recruitment of β-arrestin proteins. In these assays, establishing a clear concentration-response relationship is essential for determining the potency (EC50) and efficacy of a compound like 1-methyl-3-phenylpiperazine.
The use of this compound as an internal standard allows for the precise quantification of the test compound in the cell culture media or cell lysates. This is particularly important for compounds that may be subject to degradation, metabolism, or non-specific binding to the assay plates, all of which can affect the actual concentration of the compound interacting with the cells.
Below is an example of data from a hypothetical adenylyl cyclase inhibition assay for 1-methyl-3-phenylpiperazine, where this compound would ensure the accuracy of the reported concentrations.
| Concentration of 1-methyl-3-phenylpiperazine (nM) | Adenylyl Cyclase Activity (%) |
| 0.1 | 95.7 |
| 1 | 78.3 |
| 10 | 49.1 |
| 100 | 22.4 |
| 1000 | 5.6 |
This table illustrates a hypothetical concentration-response curve for the inhibition of adenylyl cyclase. The accuracy of the nominal concentrations of 1-methyl-3-phenylpiperazine would be verified using this compound as an internal standard.
Quantification in Tissue Samples from Animal Models
In preclinical in vivo studies, understanding the pharmacokinetic profile of a compound is crucial. This involves determining its absorption, distribution, metabolism, and excretion (ADME) properties. Following administration of 1-methyl-3-phenylpiperazine to an animal model, its concentration in various tissues (e.g., brain, liver, plasma) needs to be accurately measured over time.
The development of robust bioanalytical methods, typically LC-MS/MS, is essential for this purpose. In such methods, this compound is added to the tissue homogenates at a known concentration at the beginning of the sample preparation process. researchgate.net This deuterated internal standard co-purifies with the analyte of interest (1-methyl-3-phenylpiperazine) and experiences similar matrix effects and ionization suppression or enhancement during mass spectrometry analysis. researchgate.net By comparing the peak area of the analyte to that of the internal standard, a precise and accurate quantification of the compound in the tissue sample can be achieved. The use of deuterated analogues as internal standards is noted for ensuring the repeatability of quantitative determinations. researchgate.net
The following table provides a hypothetical example of the distribution of 1-methyl-3-phenylpiperazine in different tissues at a specific time point after administration, with quantification enabled by this compound.
| Tissue | Concentration of 1-methyl-3-phenylpiperazine (ng/g) |
| Plasma | 150.2 |
| Brain | 275.8 |
| Liver | 89.4 |
| Kidney | 112.6 |
This table shows hypothetical data on the tissue distribution of 1-methyl-3-phenylpiperazine. The use of this compound as an internal standard during the LC-MS/MS analysis of the tissue extracts is critical for the accuracy of these concentration measurements.
Emerging Research Perspectives and Future Methodological Advancements
Development of Novel Deuterated Analogs for Specialized Research Applications
The utility of 1-Methyl-d3-3-phenylpiperazine as an internal standard has paved the way for the development of a broader range of novel deuterated analogs tailored for specific research needs. The core advantage of using deuterium-labeled compounds is the ability to introduce a mass difference without significantly altering the chemical properties of the molecule. aptochem.com This allows them to be distinguished from their non-deuterated counterparts in mass spectrometry while behaving almost identically during sample preparation and chromatographic separation. aptochem.comscispace.com
Researchers are actively designing and synthesizing deuterated versions of various phenylpiperazine derivatives to support pharmacokinetic and metabolic studies of new drug candidates. researchgate.net The phenylpiperazine scaffold is a versatile pharmacophore found in numerous centrally active agents, making its derivatives subjects of intense research. researchgate.netresearchgate.net The development of deuterated standards for these compounds is crucial for accurate quantification in complex biological matrices like blood plasma. texilajournal.com For instance, various deuterated piperazine (B1678402) reagents are available for research purposes, indicating a demand for these tools in life sciences. medchemexpress.com The synthesis of these analogs often involves introducing deuterium (B1214612) at positions that are not metabolically active to ensure the label is retained throughout the biological process being studied.
Table 1: Examples of Deuterated Piperazine Analogs and Their Research Context
| Deuterated Compound | Parent Compound | Potential Research Application |
|---|---|---|
| 1-(Methyl-d3)piperazine medchemexpress.com | N-Methylpiperazine | Internal standard for studies involving N-methylpiperazine derivatives. |
| N-Boc-piperazine-d4 medchemexpress.com | N-Boc-piperazine | Labeled building block for the synthesis of more complex deuterated molecules. |
| 1-(2-Hydroxyethyl)piperazine-d4 medchemexpress.com | 1-(2-Hydroxyethyl)piperazine | Internal standard for bioanalytical method development. |
Advanced Spectroscopic and Chromatographic Techniques for Enhanced Resolution
The effective use of this compound and other deuterated standards is intrinsically linked to advancements in analytical instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for quantitative bioanalysis. scispace.comtexilajournal.com This method offers high sensitivity and specificity, allowing for the precise measurement of analyte concentrations even in complex mixtures. texilajournal.com
Future advancements are focused on enhancing the resolution and sensitivity of these techniques. Ultra-High-Performance Liquid Chromatography (UHPLC) systems, for example, use columns with smaller particle sizes to achieve faster separations and sharper peaks, improving resolution and throughput. In mass spectrometry, high-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide highly accurate mass measurements, which can be crucial for differentiating analytes from matrix interferences. While triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are the workhorse for quantification, high-resolution MS offers advantages in method development and for non-targeted screening approaches. scispace.com The goal is to develop robust and validated methods that minimize ion suppression or enhancement, ensuring that the deuterated internal standard accurately reflects the behavior of the analyte. scispace.comtexilajournal.com
Computational Chemistry and Molecular Dynamics Integration in Understanding Ligand-Target Interactions
Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for understanding how phenylpiperazine derivatives interact with their biological targets at a molecular level. mdpi.combiomedpharmajournal.org These computational approaches complement experimental data by providing insights into binding modes, interaction energies, and the conformational changes that occur upon ligand binding.
Molecular docking studies, for example, can predict the preferred orientation of a ligand like a phenylpiperazine derivative within the active site of a target protein, such as an enzyme or a receptor. mdpi.combiomedpharmajournal.org This is particularly relevant for the phenylpiperazine class, as many of its derivatives show affinity for dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netontosight.ai Researchers have used docking to investigate the binding of novel phenylpiperazine compounds to targets like α-amylase and to rationalize their observed biological activity. biomedpharmajournal.org MD simulations can then be used to study the stability of the predicted ligand-protein complex over time, providing a more dynamic picture of the interaction. The integration of these computational methods accelerates the drug design process by helping to prioritize compounds for synthesis and experimental testing. mdpi.com
Expanding the Role of Deuterated Internal Standards in Multi-Analyte Quantification
The use of deuterated internal standards is critical for achieving accuracy and precision in quantitative analysis, especially in methods designed to measure multiple analytes simultaneously. texilajournal.comclearsynth.com In complex biological samples, matrix effects can cause unpredictable suppression or enhancement of the analyte signal during mass spectrometric ionization. clearsynth.com An ideal internal standard, such as a stable isotope-labeled version of the analyte, co-elutes with the analyte and experiences the same matrix effects. aptochem.comtexilajournal.com By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more reliable quantification. clearsynth.com
The trend towards high-throughput screening and systems biology approaches necessitates analytical methods capable of quantifying dozens or even hundreds of compounds in a single run. In such multi-analyte panels, the inclusion of a corresponding deuterated internal standard for each analyte is the gold standard for ensuring data quality. scispace.com While sometimes challenging due to cost or commercial availability, the use of deuterated standards like this compound is essential for robust method validation according to regulatory guidelines. scispace.comtexilajournal.com Their role is expanding from simple pharmacokinetic studies to large-scale metabolomics and clinical diagnostic assays where accuracy is paramount. clearsynth.com
Potential for this compound in New Drug Discovery Tools and Research Probes
Beyond its established role as an internal standard, this compound holds potential for use in other areas of drug discovery. Its non-deuterated parent compound, 1-Methyl-3-phenylpiperazine (B26559), is a key intermediate in the synthesis of the antidepressant drug Mirtazapine. google.comgoogle.com This connection to a clinically successful drug underscores the pharmacological relevance of its molecular scaffold.
As a stable, isotopically labeled compound, this compound can serve as a valuable research probe for studying drug metabolism. In in vitro metabolic stability assays using liver microsomes or other enzyme preparations, it can be used as a tracer to help identify and quantify metabolic products by mass spectrometry. The known mass shift of the deuterium-labeled methyl group simplifies the detection of metabolites where this part of the molecule remains intact.
Furthermore, the broader class of phenylpiperazine derivatives has been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. biomedpharmajournal.orgontosight.ainih.gov As new derivatives are designed and synthesized, their corresponding deuterated analogs, exemplified by this compound, will be crucial tools for their preclinical development, enabling rigorous evaluation of their absorption, distribution, metabolism, and excretion (ADME) profiles.
Q & A
Q. What are the primary synthetic routes for 1-Methyl-d3-3-phenylpiperazine, and how do reaction conditions influence yield?
this compound is typically synthesized via methylation of 2-phenylpiperazine using deuterated methyl iodide (CD₃I) in the presence of a base like sodium hydride (NaH) in N,N-dimethylformamide (DMF) . Industrial methods often employ intermediates such as 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine, which undergoes reduction and deprotection . Yield optimization requires careful control of stoichiometry (e.g., excess CD₃I), reaction temperature (60–80°C), and purification via normal-phase chromatography with methanol/ammonium hydroxide gradients .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy : To verify deuterium incorporation at the methyl group and aromatic proton environments .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 179.15 for C₁₁H₁₃D₃N₂⁺) and isotopic purity of the d3 label .
- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) assess purity (>98%) and resolve byproducts like 1,4-dimethyl isomers .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Avoid inhalation of dust/vapors; use fume hoods and PPE (gloves, lab coats) .
- Store in sealed containers under inert gas (N₂/Ar) at room temperature, away from ignition sources .
- Static discharge precautions are critical due to the compound’s organic solvent compatibility (e.g., DMSO, acetonitrile) .
Advanced Research Questions
Q. How can researchers address low selectivity and byproduct formation during methylation of 2-phenylpiperazine?
The methylation of 2-phenylpiperazine often produces undesired 1,4-dimethyl isomers due to competing N1 and N4 reactivity . Strategies include:
- Protecting group chemistry : Temporarily block N4 with benzyl or tert-butoxycarbonyl (Boc) groups before methylation .
- Catalytic optimization : Use palladium or nickel complexes to direct regioselectivity .
- Isotopic labeling : Deuterated methyl sources (CD₃I) reduce kinetic isotope effects, improving yield of the d3-labeled product .
Q. What computational methods predict the biological interactions of this compound with dopamine receptors?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to dopamine D3 receptors. Key steps:
- Receptor preparation : Use crystal structures (e.g., PDB ID: 3PBL) and optimize protonation states .
- Ligand parameterization : Assign partial charges to the deuterated methyl group using density functional theory (DFT) .
- Binding affinity analysis : Compare free energy (ΔG) of this compound with non-deuterated analogs to assess isotopic effects on receptor engagement .
Q. How do researchers resolve contradictions in reported synthetic yields across studies?
Discrepancies arise from variations in:
- Reagent purity : Impurities in CD₃I reduce effective methyl transfer .
- Chromatographic resolution : Normal-phase vs. reverse-phase HPLC impacts byproduct separation .
- Deuterium exchange : Trace moisture during synthesis or storage may degrade isotopic labeling . Standardized protocols (e.g., anhydrous conditions, Karl Fischer titration) mitigate these issues .
Q. What stability studies are required for long-term storage of this compound?
Q. How does deuterium labeling influence metabolic pathway analysis in preclinical studies?
Q. What regulatory guidelines govern the documentation of deuterated compounds like this compound?
- ICH Q3A/B : Requires reporting isotopic purity (>99% d3) and characterization data (NMR, MS) in drug master files .
- FDA GSRS : Mandates substance registration with detailed synthetic pathways and analytical validation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
